6-Bromobenzo[d]thiazol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3-benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKSZQNWEGTVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CS2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromobenzo D Thiazol 7 Amine and Its Derivatives
Convergent and Linear Synthesis Strategies
The synthesis of 6-Bromobenzo[d]thiazol-7-amine can be approached through both linear and convergent strategies. A linear synthesis would involve the sequential functionalization of a pre-formed benzothiazole (B30560) core, while a convergent approach would involve the synthesis of a suitably substituted aniline (B41778) precursor followed by the construction of the thiazole (B1198619) ring.
Regioselective Annulation Approaches for Benzo[d]thiazole Core Formation
The formation of the benzo[d]thiazole core is a critical step in the synthesis of this compound. Regioselective control is paramount to ensure the correct placement of the bromo and amino functionalities. A plausible and efficient strategy involves the cyclization of a pre-functionalized 2-aminothiophenol (B119425) derivative.
A key precursor for this approach would be 2-amino-4-bromo-5-nitrobenzenethiol. The synthesis of such a precursor could start from a commercially available substituted aniline. For instance, nitration of a suitable brominated aniline derivative can be followed by the introduction of the thiol group. The cyclization of this intermediate with a suitable one-carbon synthon, such as formic acid or its derivatives, would then lead to the formation of the 6-bromo-7-nitrobenzo[d]thiazole. Subsequent reduction of the nitro group would yield the desired this compound. A study by Racanè et al. (2006) demonstrated a similar strategy for the synthesis of 6-iodo-7-nitrobenzothiazole, which provides a strong precedent for this approach rsc.org. In their work, 6-aminobenzothiazole (B108611) was first iodinated at the 7-position, followed by diazotization and substitution to introduce the iodo group at the 6-position, and finally nitration at the 7-position. This highlights the feasibility of regioselective functionalization of the benzothiazole core.
| Precursor | Reagents and Conditions | Product | Reference |
| 6-Aminobenzothiazole | 1. ICl, HCl; 2. NaNO₂, H₂SO₄, KI | 6-Iodobenzothiazole | rsc.org |
| 6-Iodobenzothiazole | KNO₃, H₂SO₄ | 6-Iodo-7-nitrobenzothiazole | rsc.org |
| 6-Amino-7-iodobenzothiazole | - | - | rsc.org |
Orthogonal Functionalization Strategies for Bromination and Amination at Positions 6 and 7
An alternative to the annulation of a pre-functionalized precursor is the orthogonal functionalization of a pre-existing benzothiazole scaffold. This strategy relies on the differential reactivity of the positions on the benzene (B151609) ring of the benzothiazole, allowing for the sequential and regioselective introduction of the bromo and amino groups.
One potential route could start with 7-aminobenzo[d]thiazole. Electrophilic bromination of this substrate would need to be highly regioselective to favor substitution at the 6-position. The directing effect of the amino group at C7 would likely activate the C6 position towards electrophilic attack. Conversely, one could start with 6-bromobenzo[d]thiazole and introduce the amino group at the 7-position. This would likely proceed through nitration at the 7-position followed by reduction. The directing effects of the thiazole ring and the bromine atom would be crucial in controlling the regioselectivity of the nitration step.
Research on the regioselective C-H functionalization of benzothiazoles has shown that the C7 position can be selectively arylated, indicating its accessibility for functionalization mdpi.com. Furthermore, studies on the derivatization of 2,1,3-benzothiadiazole, a related heterocyclic system, have demonstrated that regioselective C-H borylation can provide versatile building blocks for further functionalization at various positions on the benzene ring nih.govacs.org. These advanced functionalization techniques could potentially be adapted for the synthesis of this compound.
| Starting Material | Reaction | Key Consideration |
| 7-Aminobenzo[d]thiazole | Electrophilic Bromination | Regioselectivity at C6 |
| 6-Bromobenzo[d]thiazole | Nitration followed by Reduction | Regioselectivity of nitration at C7 |
Tandem Reactions and Multicomponent Reactions in Benzo[d]thiazol-7-amine Synthesis
Tandem and multicomponent reactions (MCRs) offer efficient and atom-economical pathways for the synthesis of complex molecules like this compound from simple starting materials in a single pot. While specific MCRs for the direct synthesis of this compound are not extensively reported, general methodologies for polysubstituted benzothiazoles can be envisioned.
A hypothetical multicomponent reaction could involve a suitably substituted aniline, a source of sulfur, and a one-carbon electrophile. For instance, a reaction between 4-bromo-5-nitroaniline, elemental sulfur, and a methylating agent could potentially lead to the formation of the benzothiazole ring in a tandem fashion. The development of such a reaction would require careful optimization of reaction conditions to control the regioselectivity and yield.
The synthesis of 2-arylbenzothiazoles has been achieved through a three-component reaction of nitroarenes, alcohols, and sulfur powder, showcasing the potential of MCRs in constructing the benzothiazole core organic-chemistry.org. While not directly applicable to the target molecule's substitution pattern, this demonstrates the feasibility of utilizing simple precursors in one-pot syntheses.
Green Chemistry Protocols in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent-Free and Aqueous Medium Reactions
Solvent-free reactions and reactions in aqueous media are cornerstones of green synthesis. For the synthesis of benzothiazoles, numerous solvent-free methods have been developed, often utilizing microwave irradiation to accelerate the reaction. The condensation of 2-aminothiophenols with aldehydes or carboxylic acids can often be performed under solvent-free conditions, leading to high yields of the corresponding benzothiazoles mdpi.comtsijournals.com. A catalyst-free synthesis of 2-substituted benzothiazoles has also been reported in ethanol (B145695), a green and sustainable solvent, at room temperature nih.gov.
While these methods are generally applied to 2-substituted benzothiazoles, the underlying principles can be adapted for the synthesis of this compound. For instance, the cyclization of 2-amino-4-bromo-5-nitrobenzenethiol with formic acid could potentially be carried out under solvent-free or aqueous conditions, reducing the reliance on volatile organic solvents.
| Reaction Type | Conditions | Advantages |
| Condensation | Solvent-free, Microwave | Reduced reaction time, high yields |
| Condensation | Aqueous medium | Environmentally benign |
| Condensation | Ethanol, Room Temperature | Sustainable solvent, mild conditions |
Catalyst-Free and Organocatalytic Methods
The development of catalyst-free and organocatalytic methods is another important aspect of green chemistry, as it avoids the use of often toxic and expensive metal catalysts. As mentioned, the synthesis of 2-substituted benzimidazoles and benzothiazoles has been achieved without any catalyst by simply reacting the corresponding ortho-diamino or aminothiophenol precursors with aldehydes in ethanol at room temperature nih.govbohrium.com.
Organocatalysis offers a powerful alternative to metal catalysis. While specific organocatalytic methods for the synthesis of this compound are yet to be reported, the broader field of organocatalysis has seen significant advancements in the synthesis of various heterocyclic compounds rsc.org. For example, direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles has been demonstrated rsc.org. The application of organocatalysts to promote the key bond-forming steps in the synthesis of this compound could provide a more sustainable and environmentally friendly route.
Microwave and Ultrasound Assisted Synthesis
In recent years, microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced purity of products. These green chemistry techniques are increasingly being applied to the synthesis of heterocyclic compounds, including benzothiazole derivatives.
Microwave-Assisted Synthesis:
Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct and efficient heating often leads to a dramatic acceleration of reaction rates. Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various benzothiazole derivatives. For instance, the condensation of 2-aminothiophenols with aldehydes, a common route to 2-substituted benzothiazoles, has been shown to be significantly more efficient under microwave conditions compared to conventional heating. scielo.brmdpi.com
Ultrasound-Assisted Synthesis:
Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input can significantly enhance reaction rates and yields. nih.gov The application of ultrasound in heterocyclic synthesis has been shown to be a green and efficient alternative to conventional methods. nih.govmdpi.com
For the synthesis of benzothiazole derivatives, ultrasound has been employed to accelerate various reaction steps. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides, potential intermediates, was achieved in higher yields (89%–92%) and shorter reaction times (1 hour) using ultrasound compared to conventional stirring (83%–88% yield, 2-3 hours). nih.gov Similarly, the formation of azido (B1232118) compounds from these bromoacetamides was accelerated from 24 hours to 2-3 hours under ultrasonic irradiation. nih.gov The use of ultrasound in the synthesis of pyrimidine (B1678525) derivatives, another class of heterocycles, demonstrated a decrease in reaction times from 240-360 minutes to 15-25 minutes with an increase in yields from 58-78% to 88-92%. nih.gov These examples underscore the potential of ultrasound to significantly improve the efficiency of synthetic routes leading to this compound and its derivatives. nih.gov
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities present.
Recrystallization:
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For aminobenzothiazole derivatives, common solvents used for recrystallization include ethanol, methanol, and mixtures of ethyl acetate (B1210297) and petroleum ether. ucl.ac.benih.gov The process typically involves dissolving the crude product in a minimum amount of the hot solvent, followed by filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly, leading to the formation of crystals of the purified compound, which can then be isolated by filtration.
Column Chromatography:
Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption onto a stationary phase. For the purification of aminobenzothiazole derivatives, silica (B1680970) gel is commonly used as the stationary phase. nih.gov A suitable solvent system (eluent) is chosen to move the components down the column at different rates. The polarity of the eluent is a critical parameter and is often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The separation is monitored by techniques such as thin-layer chromatography (TLC) to identify the fractions containing the desired product. Once the desired fractions are collected, the solvent is evaporated to yield the purified compound. This method is particularly useful for separating compounds with similar polarities and for purifying non-crystalline or oily products.
Comparative Analysis of Synthetic Efficiency and Selectivity
| Method | Reaction Time | Yield | Selectivity | Conditions | References |
| Conventional Heating | Hours to Days | Moderate to Good | Often requires careful control of conditions to achieve desired regioselectivity. | Typically involves refluxing in organic solvents. | nih.govscielo.brnih.govresearchgate.net |
| Microwave Irradiation | Minutes | Good to Excellent | Can enhance selectivity in some cases by minimizing side reactions due to shorter reaction times. | Can be performed with or without a solvent. | scielo.brmdpi.comnih.govresearchgate.netresearchgate.netijpbs.comias.ac.in |
| Ultrasound Irradiation | Minutes to Hours | Good to Excellent | Can improve selectivity by promoting specific reaction pathways. | Typically performed at ambient temperature in a liquid medium. | nih.govnih.govmdpi.comnih.govnih.gov |
Efficiency:
Conventional heating methods for the synthesis of benzothiazoles often require long reaction times, ranging from several hours to even days. In contrast, microwave-assisted synthesis has been shown to reduce reaction times dramatically, often to a matter of minutes. scielo.brnih.govresearchgate.net For example, a reaction that takes 4-6 hours under conventional heating could be completed in 15-25 minutes with microwave irradiation. nih.gov This acceleration is attributed to the efficient and direct heating of the reaction mixture. Similarly, ultrasound irradiation can significantly shorten reaction times compared to silent (non-irradiated) reactions. mdpi.comnih.gov
In terms of yield, both microwave and ultrasound-assisted methods generally provide higher yields compared to conventional heating. nih.govscielo.brnih.govresearchgate.netnih.gov The localized high temperatures and pressures generated by these techniques can overcome activation energy barriers more effectively, leading to more complete reactions and fewer side products.
Selectivity:
Selectivity, particularly regioselectivity, is a critical aspect of the synthesis of this compound, especially during the bromination step. While conventional methods can be optimized to favor the formation of a particular isomer, the prolonged reaction times can sometimes lead to the formation of undesired byproducts. The rapid and controlled heating in microwave synthesis can minimize the formation of these byproducts, thereby enhancing selectivity. scielo.br Ultrasound has also been reported to improve the selectivity of reactions by promoting specific bond activations and providing better control over reaction conditions. nih.gov The enhanced mixing and mass transfer under sonication can lead to more uniform reaction conditions, which can be beneficial for achieving higher selectivity.
Methodologies for reactions such as acylation, sulfonylation, alkylation, and various palladium-catalyzed cross-couplings are well-established for related benzothiazole structures. For instance, studies on the isomeric N-(6-bromobenzo[d]thiazol-2-yl)acetamide have demonstrated its utility in Suzuki cross-coupling reactions, where the 6-bromo position is functionalized with various aryl groups. researchgate.netmdpi.com However, these studies utilize the 2-amino isomer, where the amino group is first protected by acylation before subsequent reactions at the bromo-substituent. researchgate.netmdpi.com
General principles of organic synthesis suggest that the 7-amino group of this compound would likely undergo typical amine reactions and that the 6-bromo substituent would be amenable to cross-coupling. Nevertheless, without specific studies on this compound, any discussion of reaction conditions, yields, and the synthesis of specific derivatives would be speculative.
Due to the lack of specific research data for this compound in the scientific literature, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline. The required detailed research findings and data tables for acylation, sulfonylation, alkylation, reductive amination, condensation, diazotization, and specific palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) on this particular molecule have not been publicly reported.
Chemical Reactivity and Derivatization of 6 Bromobenzo D Thiazol 7 Amine
Reactions Involving the 6-Bromo Substituent
Copper-Mediated Coupling Reactions (e.g., Ullmann, Chan-Lam)
The carbon-bromine bond at the C6 position is a prime site for transition metal-catalyzed cross-coupling reactions, particularly those mediated by copper. These reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
The Ullmann condensation is a classic copper-catalyzed reaction that couples aryl halides with amines, alcohols, and thiols. nih.govorganic-chemistry.org In the context of 6-Bromobenzo[d]thiazol-7-amine, this reaction would involve heating the substrate with a suitable nucleophile in the presence of a copper catalyst (often Cu(I) salts or copper powder) and a base. nih.gov The amino group at C7 could potentially chelate the copper catalyst, possibly influencing the reaction rate.
The Chan-Lam coupling reaction represents a milder, more modern alternative that typically utilizes arylboronic acids as coupling partners under aerobic conditions. wikipedia.orgorganic-chemistry.org This reaction can be used to form C-N and C-O bonds. wikipedia.orgorganic-chemistry.org For this compound, a Chan-Lam coupling with various boronic acids could introduce new aryl or alkyl groups at the C6 position. The reaction is generally tolerant of a wide range of functional groups. organic-chemistry.org
Table 1: Predicted Products from Copper-Mediated Coupling Reactions
| Reaction Type | Coupling Partner | Predicted Product Structure at C6 Position | Catalyst System (Typical) |
| Ullmann C-N Coupling | Aniline (B41778) (PhNH₂) | -NHPh | CuI, Base (e.g., K₂CO₃), High Temp. |
| Ullmann C-O Coupling | Phenol (PhOH) | -OPh | CuI, Base (e.g., Cs₂CO₃), High Temp. |
| Ullmann C-S Coupling | Thiophenol (PhSH) | -SPh | CuI, Base (e.g., K₃PO₄), High Temp. |
| Chan-Lam C-N Coupling | Phenylboronic acid (PhB(OH)₂) + an amine (R₂NH) | -NR₂ | Cu(OAc)₂, Base (e.g., Pyridine), O₂ (air) |
| Chan-Lam C-O Coupling | Phenylboronic acid (PhB(OH)₂) + an alcohol (ROH) | -OR | Cu(OAc)₂, Base (e.g., Pyridine), O₂ (air) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a strong nucleophile. wikipedia.org This reaction mechanism is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comnih.gov
In the case of this compound, the bromine atom is the leaving group. However, the molecule lacks the necessary activation for a facile SNAr reaction. The key factors are:
Electron-Donating Group: The amino group at the C7 position is a powerful electron-donating group by resonance, which increases the electron density of the benzene (B151609) ring and destabilizes the negative charge required for the SNAr intermediate.
Insufficient Activation: The fused thiazole (B1198619) ring is electron-withdrawing, but its effect on the C6 position is not as potent as that of a nitro group, which is a classic activating group for this reaction. chemistrysteps.com
Consequently, direct displacement of the bromine atom by nucleophiles via a standard SNAr mechanism is predicted to be unfavorable under typical conditions. wikipedia.orgfishersci.se Forcing conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would likely be required to achieve such a substitution.
Lithium-Halogen Exchange and Subsequent Electrophilic Quenches
Lithium-halogen exchange is a powerful and rapid reaction for converting aryl halides into highly reactive organolithium species. wikipedia.org This transformation is typically achieved at low temperatures using alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The exchange rate follows the trend I > Br > Cl. wikipedia.orgharvard.edu
A significant consideration for this compound is the presence of the acidic protons on the C7-amino group. Organolithium reagents are strong bases and will deprotonate the amine before any halogen exchange occurs. Therefore, a successful strategy would require:
Use of Excess Reagent: At least two equivalents of the alkyllithium reagent are necessary. The first equivalent deprotonates the amino group to form a lithium amide, and the second equivalent performs the bromine-lithium exchange at the C6 position.
Protection of the Amino Group: An alternative is to first protect the amine with a suitable protecting group (e.g., as a silyl (B83357) amine or carbamate) that is stable to organolithium reagents, perform the single-equivalent exchange, and then deprotect.
Once the 6-lithio-benzo[d]thiazol-7-amide (or protected amine) intermediate is formed, it can be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups at the C6 position. nih.govuni-muenchen.de This two-step sequence provides a versatile route to a diverse array of C6-substituted derivatives.
Table 2: Potential Derivatization via Lithium-Halogen Exchange
| Step 1: Reagents | Intermediate Species at C6 and C7 | Step 2: Electrophile Quench | C6-Substituent in Final Product |
| 2.2 eq. n-BuLi, THF, -78 °C | -Li (at C6), -NHLi (at C7) | CO₂ (Carbon dioxide) | -COOH (Carboxylic acid) |
| 2.2 eq. n-BuLi, THF, -78 °C | -Li (at C6), -NHLi (at C7) | DMF (Dimethylformamide) | -CHO (Aldehyde) |
| 2.2 eq. n-BuLi, THF, -78 °C | -Li (at C6), -NHLi (at C7) | (CH₃)₂CO (Acetone) | -C(OH)(CH₃)₂ (Tertiary alcohol) |
| 2.2 eq. n-BuLi, THF, -78 °C | -Li (at C6), -NHLi (at C7) | (CH₃)₃SiCl (TMS-Cl) | -Si(CH₃)₃ (Trimethylsilyl) |
| 2.2 eq. n-BuLi, THF, -78 °C | -Li (at C6), -NHLi (at C7) | B(OCH₃)₃ then H₃O⁺ | -B(OH)₂ (Boronic acid) |
Reactivity of the Benzo[d]thiazole Ring System
Beyond the functional groups on the benzene ring, the heterocyclic core itself possesses distinct reactive properties.
Electrophilic Aromatic Substitution on the Benzene Moiety
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is governed by the electronic effects of the substituents already present on the ring. libretexts.org For this compound, the directing effects are as follows:
Amino Group (-NH₂ at C7): A strongly activating, ortho, para-directing group. lkouniv.ac.in
Bromo Group (-Br at C6): A deactivating, ortho, para-directing group. libretexts.org
Fused Thiazole Ring: An electron-withdrawing and deactivating group.
The outcome of an EAS reaction is overwhelmingly controlled by the most powerful activating group, which in this case is the C7-amino group. It directs incoming electrophiles to the positions ortho and para to itself. The ortho position C6 is already occupied by bromine. The other ortho position (C8) is part of the ring fusion. Therefore, substitution is strongly directed to the C4 position, which is para to the powerful amino director. While the bromine and the thiazole moiety are deactivating, the potent activation by the amino group is expected to enable substitution at the C4 position. libretexts.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-6-bromobenzo[d]thiazol-7-amine |
| Bromination | Br₂, FeBr₃ | 4,6-Dibromobenzo[d]thiazol-7-amine |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 6-Bromo-7-aminobenzo[d]thiazole-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Bromo-7-aminobenzo[d]thiazol-4-yl)alkan-1-one |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl-6-bromobenzo[d]thiazol-7-amine (may have polyalkylation) |
Nucleophilic Attack on the Thiazole Ring
The benzothiazole (B30560) ring system features an electrophilic carbon atom at the C2 position, making it susceptible to attack by strong nucleophiles. wikipedia.org This reactivity is a form of nucleophilic substitution on a heteroaromatic ring. The C2-H bond is weakly acidic and can be deprotonated by a very strong base to generate a nucleophilic center for subsequent reaction with electrophiles. Alternatively, direct attack by a potent nucleophile can occur, often requiring activation of the ring system. lookchem.com For this compound, derivatization at the C2 position would likely proceed under forcing conditions with powerful nucleophiles or via a deprotonation-alkylation sequence.
Oxidative and Reductive Transformations of the Heterocycle
The sulfur atom within the thiazole ring is susceptible to oxidation. Treatment with mild oxidizing agents such as magnesium monoperoxyphthalate (MMPP) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding benzothiazole S-oxide or S,S-dioxide. Under certain oxidative conditions, the thiazole ring itself can undergo cleavage. For example, MMPP in an alcohol solvent has been shown to cause an oxidative ring-opening of benzothiazoles to yield acyl aminobenzene sulfonate esters. scholaris.ca
The benzothiazole ring is generally stable to many reducing agents, particularly those used for the reduction of functional groups on the benzene moiety, such as the conversion of a nitro group to an amine using reagents like SnCl₂/HCl. nih.gov More powerful reduction methods, such as catalytic hydrogenation under harsh conditions or dissolving metal reductions, could potentially lead to the reduction of the heterocyclic or benzene portion of the molecule.
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Bromobenzo D Thiazol 7 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR Applications: Diffusion-Ordered Spectroscopy (DOSY) and Solid-State NMR
Advanced Nuclear Magnetic Resonance (NMR) techniques offer deeper insights beyond basic structural connectivity.
Diffusion-Ordered Spectroscopy (DOSY) DOSY is a powerful NMR technique used to characterize mixtures and determine the size and shape of molecules in solution by measuring their translational diffusion coefficients. For a pure sample of 6-Bromobenzo[d]thiazol-7-amine, a DOSY experiment would be expected to show a single diffusion coefficient corresponding to the hydrodynamic radius of the molecule. All proton signals in the ¹H NMR spectrum would align at the same diffusion coefficient value, confirming the purity of the sample. In a hypothetical scenario where the compound is part of a reaction mixture, DOSY could distinguish its signals from those of reactants, byproducts, or oligomers, which would exhibit different diffusion rates due to their varying sizes.
Solid-State NMR (SS-NMR) While solution-state NMR provides information on molecules in an isotropic environment, Solid-State NMR (SS-NMR) characterizes molecules in their solid, crystalline, or amorphous forms. SS-NMR could reveal details about the packing of this compound molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the amine group or π–π stacking of the benzothiazole (B30560) rings. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome spectral broadening effects seen in the solid state.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the chemical formula and structure of a compound with high precision.
HRMS provides mass measurements with very high accuracy, typically to within 5 parts per million (ppm). This allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₇H₅BrN₂S), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). This high-precision measurement is crucial for distinguishing the target compound from other molecules that might have the same nominal mass.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (Note: This table is generated based on theoretical calculations for the specified compound.)
| Ion Species | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (using ⁷⁹Br) | C₇H₆BrN₂S⁺ | 228.9538 |
| [M+H]⁺ (using ⁸¹Br) | C₇H₆BrN₂S⁺ | 230.9518 |
| [M+Na]⁺ (using ⁷⁹Br) | C₇H₅BrN₂SNa⁺ | 250.9358 |
| [M+Na]⁺ (using ⁸¹Br) | C₇H₅BrN₂SNa⁺ | 252.9337 |
This interactive table outlines the expected accurate mass-to-charge ratios (m/z) for different adducts of the molecule, highlighting the characteristic isotopic pattern of bromine.
Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide structural information by breaking the molecule into smaller fragments. The fragmentation pattern is like a fingerprint that helps confirm the molecular structure. For this compound, common fragmentation pathways would likely involve:
Loss of the bromine atom: A primary fragmentation would be the cleavage of the C-Br bond, resulting in a significant fragment ion.
Cleavage of the thiazole (B1198619) ring: The heterocyclic ring could undergo characteristic fragmentation, such as the loss of HCN or sulfur-containing fragments.
Fragmentation involving the amine group: The amine substituent could lead to the loss of NH₂ or related radicals.
By analyzing the accurate masses of these fragment ions, a detailed fragmentation pathway can be proposed, which serves to confirm the connectivity of the atoms within the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine group would appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring and C=C stretching of the benzene (B151609) ring would produce signals in the 1500-1650 cm⁻¹ fingerprint region. The C-S stretching vibration typically appears at lower wavenumbers, often between 600 and 800 cm⁻¹.
Raman Spectroscopy Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds. The aromatic ring vibrations and the C-S bond within the thiazole ring would likely produce strong signals in the Raman spectrum. The symmetric vibrations of the benzene ring are often more prominent in Raman than in FT-IR.
Table 2: Expected Vibrational Modes for this compound (Note: This table presents theoretically expected wavenumber ranges for the compound's key functional groups.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 | Weak |
| Aromatic (C-H) | Stretching | 3000 - 3100 | 3000 - 3100 |
| Benzothiazole (C=N, C=C) | Ring Stretching | 1500 - 1650 | 1500 - 1650 |
| Thiazole (C-S) | Stretching | 600 - 800 | Strong |
| Aryl Bromide (C-Br) | Stretching | 500 - 600 | 500 - 600 |
This interactive table summarizes the key vibrational frequencies anticipated in the FT-IR and Raman spectra, useful for functional group identification.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and extent of conjugation. The benzothiazole ring system is a chromophore that absorbs UV light. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The presence of the bromine atom and the amine group as auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole core, due to their electron-donating effects extending the conjugation. The position and intensity of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism.
Theoretical and Computational Studies on 6 Bromobenzo D Thiazol 7 Amine
Quantum Chemical Calculations (Density Functional Theory – DFT)
DFT calculations serve as a powerful tool to elucidate the fundamental electronic and structural properties of molecules. For 6-Bromobenzo[d]thiazol-7-amine, these calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of this compound. Conformational analysis would further explore other possible spatial arrangements of the amine group relative to the benzothiazole (B30560) ring system and identify any other stable low-energy conformers.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller band gap generally indicates higher reactivity. For benzothiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, including the amine and thiazole (B1198619) moieties, while the LUMO tends to be distributed over the aromatic system.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value |
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 3.5 to 5.0 eV |
Note: These values are estimations based on typical ranges for similar heterocyclic compounds and would require specific calculations for confirmation.
Electrostatic Potential Surfaces and Reactivity Predictions
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the sulfur atom of the thiazole ring would likely be regions of negative potential, suggesting they are potential sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit positive potential.
Spectroscopic Property Simulations (NMR chemical shifts, IR vibrational frequencies, UV-Vis spectra)
DFT calculations can also predict various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation and assignment of experimental spectra.
IR Vibrational Frequencies: The vibrational modes of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the identification of characteristic functional group frequencies, such as the N-H stretching of the amine group and the C=N stretching of the thiazole ring.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectra, providing information about the wavelengths of maximum absorption (λmax).
Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can provide insights into the conformational stability of the molecule and how it interacts with its environment, such as solvent molecules. These simulations are particularly useful for understanding how the molecule behaves in a solution, which is crucial for many of its potential applications.
Supramolecular Interaction Modeling: Quantification of Hydrogen Bonding and Stacking Energies
The presence of an amine group and the aromatic benzothiazole system in this compound suggests its potential to participate in non-covalent interactions. Computational modeling can be used to quantify the strength of these interactions.
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor. The strength of these hydrogen bonds with other molecules can be calculated.
Stacking Energies: The planar aromatic ring system can engage in π-π stacking interactions with other aromatic molecules. The energy of these stacking interactions can be quantified to understand the formation of larger molecular assemblies.
Reaction Mechanism Elucidation via Computational Pathways
The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the formation of complex molecules like this compound and its derivatives. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most energetically favorable pathways. While specific computational studies elucidating the reaction mechanism for the synthesis of this compound are not extensively documented, the application of these methods to analogous benzothiazole derivatives offers a clear indication of the methodologies employed and the insights that can be gained.
Computational approaches, particularly Density Functional Theory (DFT), are instrumental in corroborating or predicting reaction mechanisms that are challenging to determine experimentally. These studies can calculate the activation energies for different proposed steps, helping to understand the kinetics and thermodynamics of the reaction.
A relevant example of computational elucidation in this field is the study of the formation of a novel benzothiazole derivative containing a benzo nih.govorganic-chemistry.orgoxazin-3(4H)-one moiety. nih.gov In this research, DFT calculations were employed to investigate a serendipitous reaction outcome. nih.gov The computational results suggested that the energy barriers for a proposed complex rearrangement could be overcome by the energy released from an exothermic step in the reaction sequence, thus making the formation of the unexpected product thermodynamically favorable. nih.gov The proposed mechanism involved a Favorskii-like rearrangement facilitated by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
Table 1: Key Computational Findings in a Benzothiazole Derivative Formation
| Computational Method | Finding | Implication for Reaction Mechanism |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy barriers. | Overcoming energy barriers is feasible due to an exothermic step, making the proposed pathway viable. nih.gov |
Furthermore, multi-component reactions are frequently used in the synthesis of complex heterocyclic systems, including those based on a benzothiazole core. For instance, the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives through a Biginelli-type reaction involving a 2-aminobenzothiazole (B30445), an aldehyde, and a β-ketoester has been described. nih.gov The proposed mechanism for such reactions often involves a series of condensations and cyclizations. A plausible pathway begins with a Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the 2-aminobenzothiazole and subsequent intramolecular cyclization and dehydration. nih.gov While not always computationally verified in the literature, these proposed mechanisms are ideal candidates for theoretical studies to map out the precise energy profiles and intermediate structures.
Another example is a three-component reaction to synthesize quinazoline (B50416) derivatives of 2-aminobenzothiazole, where the proposed mechanism includes a cascade of reactions, including a Knoevenagel condensation, Michael addition, and intramolecular condensation, ultimately leading to the final product through dehydration and aromatization. mdpi.com
Table 2: Proposed Mechanistic Steps in Multi-component Reactions Involving Aminobenzothiazoles
| Reaction Type | Key Mechanistic Steps | Potential for Computational Study |
|---|---|---|
| Biginelli-type Reaction | Knoevenagel condensation, Michael addition, Intramolecular cyclization. nih.gov | Calculation of activation energies for each step to determine the rate-determining step. |
These examples underscore the power of computational chemistry to unravel complex reaction pathways in the synthesis of benzothiazole derivatives. Although a detailed computational study on the formation of this compound is yet to be reported, the established methodologies provide a robust framework for future investigations into its synthesis and reactivity. Such studies would be crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes to this and related compounds.
Mechanistic Investigations of Biological Interactions of 6 Bromobenzo D Thiazol 7 Amine Derivatives
Molecular Docking and Dynamics Simulations for Protein-Ligand Binding Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. These methods provide insights into the binding affinity, orientation, and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex.
For derivatives of 6-Bromobenzo[d]thiazol-7-amine, such studies would be instrumental in identifying potential protein targets and elucidating the structural basis of their biological activity. A typical molecular docking study would involve:
Preparation of the protein target and ligand structures.
Prediction of the binding mode and affinity using docking software.
Analysis of the interactions between the ligand and the protein's amino acid residues.
Following docking, MD simulations could be employed to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.
Currently, there are no published studies specifically detailing the molecular docking or molecular dynamics simulations of this compound derivatives.
Enzyme Inhibition Mechanisms at the Molecular Level (e.g., Urease Inhibition)
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Investigating the ability of this compound derivatives to inhibit specific enzymes, such as urease, would be a critical step in understanding their potential therapeutic applications. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a target for the treatment of peptic ulcers and other related conditions.
A study on the enzyme inhibition mechanism would typically involve:
In vitro enzyme activity assays to determine the inhibitory potency (e.g., IC50 values) of the compounds.
Kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Computational studies , such as molecular docking, to visualize the binding of the inhibitor to the enzyme's active site and identify key interactions.
No specific research is currently available on the enzyme inhibition mechanisms, including urease inhibition, of this compound derivatives.
Structure-Activity Relationship (SAR) Derivation for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for a specific biological effect.
An SAR study for this class of compounds would involve synthesizing a library of derivatives with variations at different positions of the benzothiazole (B30560) ring and the amine group. The biological data obtained for these derivatives would then be analyzed to establish correlations between chemical structure and biological activity.
There are no published SAR studies specifically focused on derivatives of this compound.
Identification of Molecular Targets and Signaling Pathways
Identifying the specific molecular targets and the signaling pathways modulated by this compound derivatives is crucial for understanding their mechanism of action at a cellular level. This knowledge is essential for predicting their therapeutic effects and potential side effects.
Techniques to identify molecular targets include:
Affinity chromatography
Protein microarrays
Computational target prediction methods
Once a target is identified, further studies would be needed to investigate how the compound affects downstream signaling pathways, which could involve techniques like Western blotting and gene expression analysis.
The molecular targets and signaling pathways affected by this compound derivatives have not yet been identified in the scientific literature.
In Vitro Mechanistic Assays (e.g., Nitric Oxide Scavenging Mechanisms)
In vitro mechanistic assays are essential for characterizing the specific biochemical activities of a compound. For instance, evaluating the nitric oxide (NO) scavenging potential of this compound derivatives could provide insights into their potential anti-inflammatory properties, as excessive NO production is implicated in various inflammatory conditions.
Such an assay would typically involve a chemical reaction that generates NO, and the ability of the test compounds to reduce the concentration of NO would be measured.
There is no available data from in vitro mechanistic assays, such as nitric oxide scavenging, for this compound derivatives.
Absence of Publicly Available Research on the Non-Pharmacological Applications of this compound
Subsequent broader searches on "aminobromobenzothiazole derivatives" in these non-pharmacological fields also failed to provide sufficient data to construct a scientifically accurate and informative article as per the requested detailed outline. The vast majority of existing research on brominated benzothiazole amines centers on the 2-amino isomer (6-bromobenzo[d]thiazol-2-amine) and its potential pharmacological and biological activities. This is a distinctly different compound from the requested this compound.
The user's strict instructions to adhere to a specific outline and to not include information outside the explicit scope of the provided sections and subsections cannot be fulfilled due to the absence of relevant research findings for this compound in the specified non-pharmacological domains.
Therefore, it is not possible to generate the requested article on the applications of this compound and its derivatives in materials science, as ligands in catalysis and coordination chemistry, or in the development of chemical and biosensors, as there is no established body of scientific work on these topics for this particular compound.
Applications of 6 Bromobenzo D Thiazol 7 Amine and Its Derivatives in Non Pharmacological Fields
Analytical Reagents in Complex Mixture Analysis
Derivatives of 6-bromobenzo[d]thiazol-7-amine and its isomers, particularly those based on the 2-amino-6-bromobenzothiazole scaffold, have been developed as effective analytical reagents for the detection and quantification of specific components within complex mixtures. These applications primarily leverage the ability of the benzothiazole (B30560) core to form stable, colored, or fluorescent complexes with target analytes, enabling their analysis through spectrophotometric and fluorometric techniques. The inherent sensitivity and selectivity of these reagents make them valuable tools in various analytical workflows.
Research in this area has focused on synthesizing chromogenic and fluorogenic derivatives that exhibit a distinct response upon interaction with a target analyte. This response, often a change in color or fluorescence intensity, can be measured and correlated to the concentration of the analyte in the sample. These methods are advantageous due to their simplicity, rapidity, and often high sensitivity.
One significant area of application for these analytical reagents is in the determination of metal ions in aqueous samples. For instance, azo dyes derived from 2-amino-6-bromobenzothiazole have been successfully employed as chromogenic reagents for the spectrophotometric analysis of various metal ions.
A notable example is the synthesis of 4-(6-Bromo-2-benzothiazolylazo)pyrogallol (4-Br-BTAP), which has been utilized for the analytical determination of copper (II) and palladium (II). researchgate.net This reagent forms colored complexes with these metal ions, and the intensity of the color is directly proportional to the concentration of the metal ion in the solution. Similarly, 4-(6-Bromo-2-benzothiazolylazo)phloroglucinol (6-BrBTAPG) was synthesized and used for the spectrophotometric determination of bismuth (III). uobabylon.edu.iq This reagent forms a pink complex with Bi(III) at a specific pH, allowing for its selective quantification. uobabylon.edu.iq
The analytical utility of these reagents is further enhanced by their selectivity. In complex matrices where multiple ions may be present, the ability of a reagent to react with only the target analyte is crucial. Researchers have demonstrated that by controlling parameters such as pH and using masking agents, the interference from other ions can be minimized, thus improving the accuracy of the analysis. uobabylon.edu.iq
Beyond colorimetric assays, benzothiazole derivatives are also being explored as fluorescent chemosensors. nih.govresearchgate.netresearchgate.net These sensors can detect specific metal ions, anions, and small molecules with high sensitivity and selectivity, often enabling real-time detection in environmental and biological samples. nih.govresearchgate.netresearchgate.netnih.gov The development of these probes opens up new avenues for the application of brominated benzothiazole amines in the analysis of complex mixtures.
The table below summarizes key research findings on the application of 6-bromobenzothiazole amine derivatives as analytical reagents.
| Derivative Name | Analyte(s) | Analytical Method | Key Findings |
| 4-(6-Bromo-2-benzothiazolylazo)pyrogallol (4-Br-BTAP) | Cu(II), Pd(II) | Spectrophotometry | Forms colored complexes, enabling quantitative determination of the metal ions. researchgate.net |
| 4-(6-Bromo-2-benzothiazolylazo)phloroglucinol (6-BrBTAPG) | Bi(III) | Spectrophotometry | Forms a 1:1 pink complex with Bi(III) at pH 7.5, with a stability constant of 3 x 10^4 L·mol⁻¹. uobabylon.edu.iq |
| Benzothiazole-naphthol aldehyde conjugate (BTNA1) | Hypochlorite | Colorimetric Sensing | Exhibits high selectivity and sensitivity for hypochlorite, allowing for naked-eye detection. |
| Biphenyl–benzothiazole-based chemosensor | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and Colorimetric Sensing | Shows a color change from colorless to yellow in the presence of these ions, with applicability in bioimaging. nih.gov |
Future Research Directions and Perspectives for 6 Bromobenzo D Thiazol 7 Amine
Discovery of Novel and Efficient Synthetic Routes
A foundational aspect of future research will be the development of optimized and efficient synthetic pathways to access 6-Bromobenzo[d]thiazol-7-amine. While general methods for benzothiazole (B30560) synthesis exist, such as the reaction of substituted anilines with potassium thiocyanate (KSCN) and bromine in glacial acetic acid, these may not be optimal for this specific isomer. researchgate.netnih.gov Future investigations should focus on regioselective strategies that ensure the precise placement of the bromo and amino groups.
Key areas for exploration include:
Multi-step Regiocontrolled Synthesis: Designing pathways starting from readily available precursors where the amino and bromo substituents are installed in a controlled sequence before the thiazole (B1198619) ring formation.
Catalytic and Greener Methods: Moving beyond stoichiometric reagents to explore metal-catalyzed or photocatalytic methods that could offer higher yields, milder reaction conditions, and improved sustainability. ijpbs.com For instance, developing a one-pot synthesis using modern catalysts could significantly enhance accessibility to the core scaffold. mdpi.comsemanticscholar.org
Flow Chemistry: Investigating continuous flow synthesis approaches to improve reaction efficiency, safety, and scalability, allowing for more rapid production of the target compound and its analogues.
Exploration of Underexplored Reactivity Profiles and Novel Derivatizations
The bifunctional nature of this compound, possessing both a nucleophilic amine and a halogenated aromatic ring, presents a wealth of opportunities for derivatization. Future studies should systematically explore its reactivity to build a diverse library of novel compounds.
Potential derivatization strategies include:
Amine Group Modifications: The reactivity of the 7-amino group can be exploited through reactions such as acylation to form amides, reductive amination, and the formation of Schiff bases, which are themselves versatile intermediates. researchgate.net
Palladium-Catalyzed Cross-Coupling: The 6-bromo substituent is an ideal handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino moieties, creating a diverse set of derivatives.
Electrophilic Aromatic Substitution: Investigating the directing effects of the existing substituents on further electrophilic substitution reactions (e.g., nitration, halogenation) on the benzothiazole core could lead to polysubstituted and structurally complex analogues.
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Product Class |
| Acylation | Acetyl chloride / Pyridine | 7-Amino | N-(6-bromobenzo[d]thiazol-7-yl)acetamide |
| Schiff Base Formation | Substituted Aldehyde / Acid catalyst | 7-Amino | Imines |
| Suzuki Coupling | Arylboronic acid / Pd(PPh₃)₄ | 6-Bromo | 6-Aryl-benzo[d]thiazol-7-amines |
| Sonogashira Coupling | Terminal alkyne / PdCl₂(PPh₃)₂, CuI | 6-Bromo | 6-Alkynyl-benzo[d]thiazol-7-amines |
| Buchwald-Hartwig Amination | Secondary amine / Pd catalyst, ligand | 6-Bromo | N-Aryl/alkyl-6-(amino)benzo[d]thiazol-7-amines |
Integration of Advanced Characterization Techniques for Comprehensive Understanding
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational design. While standard techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide foundational data, future research would benefit immensely from the application of more advanced characterization methods. researchgate.netjyoungpharm.orgnih.gov
Future characterization efforts should include:
Single-Crystal X-ray Diffraction: Obtaining crystal structures would provide unambiguous confirmation of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are critical for understanding solid-state properties and receptor binding.
Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals, especially for more complex derivatives.
Computational Chemistry: Utilizing Density Functional Theory (DFT) and other computational methods to model molecular orbitals, predict electronic properties, and calculate spectroscopic parameters, providing a deeper insight that complements experimental data.
Deeper Mechanistic Understanding of Biological and Material Applications
The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives showing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.govresearchgate.netpcbiochemres.commdpi.com It is also a key component in fluorescent probes and materials. consensus.app A critical future direction is to synthesize a library of this compound derivatives and screen them for various applications, followed by in-depth mechanistic studies.
Prospective research should focus on:
Biological Screening: Evaluating derivatives against a range of biological targets, such as protein kinases, enzymes implicated in neurodegenerative diseases, and various microbial strains. mdpi.comnih.gov
Mechanism of Action Studies: For biologically active compounds, conducting detailed mechanistic investigations is essential. This could involve molecular docking studies to predict binding modes, enzyme inhibition assays to determine potency and mechanism, and cellular assays (e.g., cell cycle analysis, apoptosis assays) to understand the physiological response. nih.govnih.gov
Photophysical Properties: Characterizing the fluorescence and phosphorescence properties of novel derivatives. The specific substitution pattern may lead to unique photophysical behaviors, making them candidates for new fluorescent probes, sensors, or organic light-emitting diode (OLED) materials.
Rational Design of Next-Generation Functional Molecules Based on the this compound Scaffold
Ultimately, the knowledge gained from synthetic, reactivity, and mechanistic studies should converge on the rational design of new molecules with tailored functions. The this compound scaffold provides a unique starting point for creating next-generation drugs and materials. nih.govresearchgate.net
Future design strategies should incorporate:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold at the 6- and 7-positions and correlating these structural changes with biological activity or material properties. This iterative process is fundamental to optimizing lead compounds. nih.gov
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, and pharmacokinetic properties. For example, the bromine atom could be replaced with other groups to modulate lipophilicity or introduce new interaction points.
Fragment-Based and Structure-Based Design: Using computational tools and structural biology data to design derivatives that specifically target the binding sites of proteins of interest, such as kinases or receptors. researchgate.net This approach can lead to the development of highly potent and selective therapeutic agents.
By pursuing these integrated research directions, the scientific community can unlock the full potential of the this compound core, transforming it from an under-explored chemical entity into a valuable scaffold for the development of novel therapeutics and advanced materials.
Q & A
Q. How are analytical methods validated for purity and stability of this compound?
- Answer:
- HPLC/LCMS : Gradient elution (e.g., 4–100% acetonitrile) with UV detection at 254 nm .
- Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation products.
- Stability Indicating Methods : Ensure specificity under stressed conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
